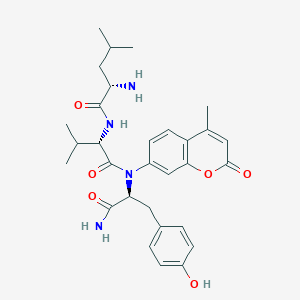
(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Val-Tyr-Amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of H-Leu-Val-Tyr-Amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
H-Leu-Val-Tyr-Amc undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation: The tyrosine residue can undergo oxidation reactions, forming dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin or the 20S proteasome are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the tyrosine residue.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Oxidation: Oxidative products include dityrosine and other modified tyrosine derivatives.
Applications De Recherche Scientifique
H-Leu-Val-Tyr-Amc has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure protease activity, particularly in the study of the ubiquitin-proteasome pathway.
Molecular Biology: Employed in assays to characterize the activity of various proteases and to study protein degradation mechanisms.
Medicine: Utilized in drug discovery to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
H-Leu-Val-Tyr-Amc exerts its effects through the following mechanism:
Protease Substrate: The compound is designed to be a substrate for proteases. Upon cleavage by the target protease, the AMC moiety is released.
Fluorescence: The released AMC exhibits strong fluorescence, which can be quantitatively measured to determine protease activity.
Molecular Targets: The primary molecular targets are proteases, including the 20S proteasome and calpains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Leu-Leu-Val-Tyr-Amc: Another fluorogenic substrate used for protease assays, particularly for the 20S proteasome.
Cbz-Leu-Leu-Leu-Amc: A substrate for chymotrypsin-like proteases, used in similar applications.
Uniqueness
H-Leu-Val-Tyr-Amc is unique due to its specific sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity for protease activity assays make it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C30H38N4O6 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)29(38)33-27(17(3)4)30(39)34(24(28(32)37)14-19-6-9-21(35)10-7-19)20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H2,32,37)(H,33,38)/t23-,24-,27-/m0/s1 |
Clé InChI |
LMYNCOHXOFDNPR-DPZBCOQUSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;hydrate;dihydrochloride](/img/structure/B15130311.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B15130318.png)
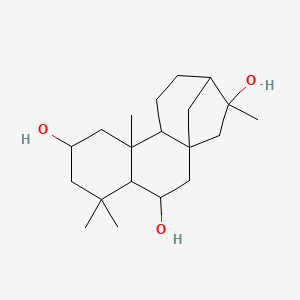
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)
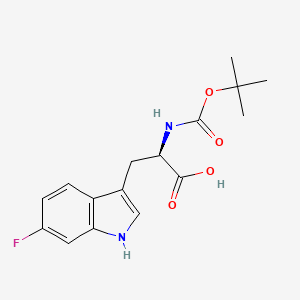
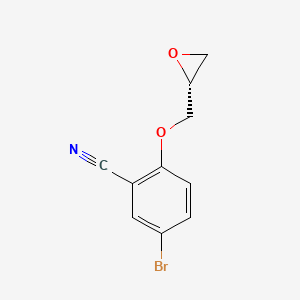
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
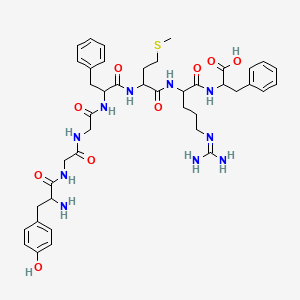
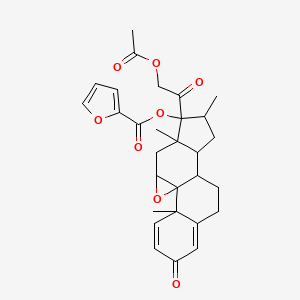
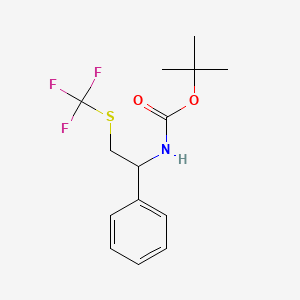
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
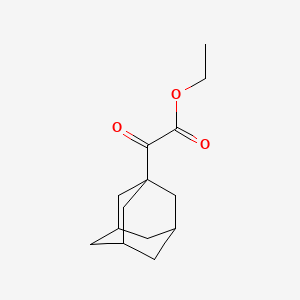
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
